molecular formula C10H11N3O3 B1600432 1-(3-Nitrophenyl)piperazin-2-one CAS No. 215649-84-6

1-(3-Nitrophenyl)piperazin-2-one

Cat. No.: B1600432
CAS No.: 215649-84-6
M. Wt: 221.21 g/mol
InChI Key: VFWUZSXMPSDONN-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of piperazin-2-one derivatives, which includes “this compound”, has been a subject of research. A method has been developed for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C10H11N3O3 . The molecular weight of the compound is 221.21 .

Scientific Research Applications

Mitochondria-Targeted Fluorescent Probes

A study by Pak et al. (2016) developed a mitochondria-targeted hydrogen sulfide fluorescent probe based on the selective thiolysis of a 7-nitro-1,2,3-benzoxadiazole amine moiety attached to a piperazine-based naphthalimide scaffold. This probe, named "probe 1," showcased a 68-fold fluorescence enhancement, a low detection limit, low cytotoxicity, and good selectivity towards hydrogen sulfide. It has proven successful for intracellular imaging, highlighting its application in investigating biological functions and pathological roles of H2S in living systems Pak et al., 2016.

Structural and Vibrational Characterization

Another research by Parlak & Alver (2016) focused on the structural characterization of 1-(2-nitrophenyl)piperazine (NPP), a compound closely related to the one , through NMR, Raman, FTIR, and DFT studies. The study detailed the compound's conformational analysis, nuclear magnetic shielding tensors, and vibrational assignments, revealing a deep understanding of NPP's structural properties. This research underscores the importance of such compounds in material science and chemical analysis Parlak & Alver, 2016.

Precursors to Heterocyclic Compounds

Vidal-Albalat et al. (2014) explored the transformation of nitroepoxides into 1,4-diamino heterocycles, including quinoxalines and pyrazines, by treatment with 1,2-benzenediamines and ammonia, respectively. This study highlights the versatility of compounds like 1-(3-Nitrophenyl)piperazin-2-one in synthesizing bioactive structures with minimal waste, showcasing their potential in pharmaceutical chemistry Vidal-Albalat et al., 2014.

Synthesis and Pharmacological Evaluation

Research by Kumar et al. (2017) on the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds exhibited significant antidepressant and antianxiety activities. This demonstrates the therapeutic application possibilities of piperazine derivatives in developing new psychiatric medications Kumar et al., 2017.

Nickel(II) Complexes and Structural Analysis

A study by Mukhopadhyay et al. (2003) reported on nickel(II) complexes of flexidentate Schiff base ligands based on 1-(2-aminoethyl)piperazine. This research provided insights into the coordination chemistry and structural analysis of nickel(II) complexes, furthering the understanding of complex formation and its potential applications in catalysis and material science Mukhopadhyay et al., 2003.

Safety and Hazards

The safety data sheet for “1-(3-Nitrophenyl)piperazin-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-(3-nitrophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWUZSXMPSDONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453889
Record name 1-(3-nitrophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215649-84-6
Record name 1-(3-nitrophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

205 a) 1-(3-nitro-phenyl)-piperazin-2-one was prepared from piperazin-2-one (1.00 g, 9.99 mmol) and 1-iodo-3-nitro-benzene (3.00 g, 12.0 mmol) in a manner analogous to Example 204a. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.21 (s, 1H), 8.13 (d, J=8.2 Hz, 1H), 7.74 (d, J=7.8 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H), 3.77 (t, J=4.9 Hz, 2H), 3.74 (s, 2H), 3.28 (t, J=4.8 Hz, 2H). MS=222 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

205 a) 1-(3-nitro-phenyl)-piperazin-2-one was prepared from piperazin-2-one (1.00 g, 9.99 mmol) and 1-iodo-3-nitro-benzene (3.00 g, 12.0 mmol) in a manner analogous to Example 204a. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.21 (s, 1H), 8.13 (d, J=8.2 Hz, 1H), 7.74 (d, J=7.8 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H), 3.77 (t, J=4.9 Hz, 2H), 3.74 (s, 2H), 3.28 (t, J=4.8 Hz, 2H). MS=222 (MH)+. 205 b) To a solution of 1-(3-nitro-phenyl)-piperazin-2-one (0.629 g, 2.84 mmol), acetaldehyde (0.20 mL, 3.6 mmol) and acetic acid (0.50 mL, 8.8 mmol) in methanol (10 mL) at room temperature was added solid Sodium cyanoborohydride (0.27 g, 4.3 mmol) in small portions. The mixture was stirred for 18 hours at room temperature. The mixture was evaporated and cold water was slowly added to the residue. The mixture was stirred for 15 minutes and then extracted with dichloromethane (3×20 mL). The combined organic layers were dried over magnesium sulfate, filtered and evaporated. The residue was purified via chromatography using an ISCO automated purification apparatus (silica gel column 40 g and 0%→5% methanol:dichloromethane). 4-Ethyl-1-(3-nitro-phenyl)-piperazin-2-one was isolated as a yellow-orange viscous oil (0.497 g, 70%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.21 (s, 1H), 8.13 (d, J=8.1 Hz, 1H), 7.74 (d, J=7.9 Hz, 1H), 7.57 (t, J=7.8 Hz, 1H), 3.81-3.76 (m, 2H), 3.37-3.33 (m, 2H), 2.89-2.84 (m, 2H), 2.60-2.53 (m, 2H), 1.20-1.14 (m, 3H). 205 c) 1-(3-Amino-phenyl)-4-ethyl-piperazin-2-one was prepared from 4-ethyl-1-(3-nitro-phenyl)-piperazin-2-one (0.497 g, 1.99 mmol) in a manner analogous to Example 111a. 1H NMR (400 MHz, CDCl3, δ, ppm): 7.17 (t, J=7.7 Hz, 1H), 6.67-6.57 (m, 3H), 3.71 (br s, 2H), 3.69-3.63 (m, 2H), 3.30 (s, 2H), 2.82-2.77 (m, 2H), 2.53 (q, J=6.8 Hz, 2H), 1.19-1.12 (m, 3H). MS=220 (MH)+. 205 d) 4-Ethyl-1-{3-[8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamino]-phenyl}-piperazin-2-one was prepared from 2-chloro-8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine (100.0 mg, 0.3249 mmol) and 1-(3-amino-phenyl)-4-ethyl-piperazin-2-one (79.0 mg, 0.360 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (27.0 mg, 0.0494 mmol) as the ligand in a manner analogous to Example 2d. Product isolated as a yellow solid (0.059 g, 37%). MP=210-212° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.51 (d, J=6.8 Hz, 1H), 8.24 (d, J=8.0 Hz, 2H), 8.09 (d, J=7.8 Hz, 2H), 7.76 (s, 1H), 7.65 (d, J=6.9 Hz, 1H), 7.42-7.34 (m, 2H), 7.04 (t, J=6.5 Hz. 1H), 6.96-6.92 (m, 2H), 3.80-3.75 (m, 2H), 3.36 (s, 2H), 3.10 (s, 3H), 2.88-2.83 (m, 2H), 2.58 (q, J=7.0 Hz, 2H), 1.18 (t, J=6.4 Hz, 3H). MS=491 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.629 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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